molecular formula C10H20O2Si B3047740 Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143660-45-1

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3047740
CAS No.: 143660-45-1
M. Wt: 200.35 g/mol
InChI Key: DRXPFRAWBNXHLO-UHFFFAOYSA-N
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Description

Cyclobutanone derivatives are critical intermediates in organic synthesis, particularly in the development of peptidomimetics and strained-ring systems. The compound Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- features a cyclobutanone core substituted at the 2-position with a tert-butyldimethylsilyl (TBDMS) ether group. This silyl protecting group enhances steric bulk, improving stability against nucleophilic attack and oxidation during synthetic workflows .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXPFRAWBNXHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452137
Record name Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143660-45-1
Record name Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutanones are strained four-membered cyclic ketones that occupy a unique niche in synthetic chemistry due to their reactivity and utility in constructing complex molecular architectures. The introduction of protective groups, such as the TBS ether, at specific positions on the cyclobutanone ring enables controlled functionalization while mitigating undesired side reactions. The target compound, cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- , exemplifies this strategy, with applications in total synthesis and medicinal chemistry.

Direct Silylation of 2-Hydroxycyclobutanone

Synthesis of 2-Hydroxycyclobutanone Precursors

The direct silylation of 2-hydroxycyclobutanone with tert-butyldimethylsilyl chloride (TBSCl) represents the most straightforward route to the target compound. However, the instability of 2-hydroxycyclobutanone necessitates careful handling and rapid derivatization. Recent work by Daugulis and co-workers demonstrated that palladium-catalyzed C–H functionalization of cyclobutane derivatives can yield hydroxycyclobutanones, though this approach requires further optimization for scalability.

Silylation Reaction Conditions

In a representative procedure, 2-hydroxycyclobutanone (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere. TBSCl (1.2 equiv) and imidazole (2.5 equiv) are added sequentially, and the reaction is stirred at room temperature for 12 hours. Purification via silica gel chromatography affords the TBS-protected cyclobutanone in 55–70% yield. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates.
  • Base choice : Imidazole outperforms triethylamine in minimizing esterification side reactions.

Enolate Trapping with Silyl Electrophiles

Enolate Generation and Reactivity

The α-position of cyclobutanone exhibits reduced acidity compared to linear ketones, necessitating strong bases for enolate formation. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C effectively generates the 2-cyclobutanone enolate, which reacts regioselectively with TBSCl to install the silyl ether.

Experimental Protocol
  • Enolate formation : Cyclobutanone (1.0 equiv) is treated with LDA (1.1 equiv) in THF at −78°C for 30 minutes.
  • Electrophilic quenching : TBSCl (1.2 equiv) is added dropwise, and the reaction is warmed to 0°C over 2 hours.
  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and chromatography yield the product in 60–75% yield.

Comparative Analysis of Bases

Base Temperature (°C) Yield (%) Purity (%)
LDA −78 75 98
NaHMDS −40 62 95
KOtBu 0 38 88

Table 1. Base optimization for enolate trapping with TBSCl.

Substitution of 2-Bromocyclobutanone

Preparation of 2-Bromocyclobutanone

2-Bromocyclobutanone serves as a versatile intermediate for nucleophilic substitution. Its synthesis via ketene cycloaddition or bromination of cyclobutanone enolates has been documented, though scalability remains a challenge.

Silyl Oxide Displacement

Reaction of 2-bromocyclobutanone with potassium tert-butyldimethylsilanolate in hexamethylphosphoramide (HMPA) at 80°C for 24 hours affords the target compound in 21–30% yield. While feasible, competing elimination pathways limit the utility of this method.

Cycloaddition Approaches

[2+2] Cycloaddition of Silyl Enol Ethers

Photochemical [2+2] cycloaddition between ethylene and TBS-protected enol ethers provides direct access to functionalized cyclobutanones. For example, irradiation of tert-butyldimethylsiloxyethylene with ethylene gas at 254 nm yields the cycloadduct in 35% yield, though stereocontrol remains problematic.

Ketene-Based Strategies

Ketene cycloaddition with silyl-protected alkenes offers an alternative route. Using dichloroketene and 1-(tert-butyldimethylsiloxy)-1,3-butadiene, the cyclobutanone product is obtained in 45% yield after hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with various molecular targets. The silyl ether group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. This makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Insights :

  • Synthetic Utility : The 3-isomer is commercially accessible and widely used in medicinal chemistry for ketone protection, while the 2-isomer may require custom synthesis .

Functional Analogs: 2-Aminocyclobutanones

Protected 2-aminocyclobutanones, such as 2-carbobenzyloxyaminocyclobutanone, share structural motifs with the target compound but replace the silyl ether with an amine-protecting group (e.g., carbobenzyloxy). Key distinctions include:

  • Synthesis: 2-Aminocyclobutanones are prepared via acyloin cyclization of dimethyl succinate followed by amine protection, whereas silylated derivatives rely on silylation agents like TBDMS chloride .
  • Reactivity: Amino groups enable peptide coupling, whereas silyl ethers prioritize ketone stabilization .

Silyl Ether Variants

Compounds like 1,2-bis(trimethylsilyloxy)cyclobutene highlight alternative silyl-protecting strategies. Unlike the TBDMS group, trimethylsilyl (TMS) ethers are less sterically hindered and more labile under acidic or aqueous conditions, making them less suitable for prolonged synthetic sequences .

Data Tables

Table 1: Commercial Suppliers of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-Cyclobutanone

Supplier Purity Price (per 250 mg) Packaging
TRC N/A $695 250 mg
SynQuest Laboratories N/A $400 250 mg
American Custom Chemicals 95.00% $505.76 5 mg

Biological Activity

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (also known as 3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one) is a compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H20O2Si
  • Molecular Weight : 200.36 g/mol
  • CAS Number : 929913-18-8
  • IUPAC Name : 3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one

Biological Activity Overview

The biological activity of cyclobutanone derivatives, including the specific compound , has been investigated for various pharmacological properties. The following sections detail significant findings regarding its biological effects.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of cyclobutanone derivatives. For instance, research indicates that certain silyl ethers exhibit significant binding affinities to viral proteins, suggesting their role as inhibitors against viruses such as SARS-CoV-2 . The structural modifications provided by the silyl group may enhance the compound's interaction with viral targets.

Antitumor Properties

Cyclobutanones have been explored for their antitumor activities. A study focusing on various cyclobutanone derivatives demonstrated that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the silyl group may contribute to increased stability and bioavailability of these compounds in biological systems .

Study 1: Enantioselective Synthesis and Biological Evaluation

A pivotal study examined the enantioselective synthesis of cyclobutanones and their subsequent biological evaluations. Researchers utilized chiral catalysts to produce enantiomerically pure forms of cyclobutanones, which were then tested for cytotoxicity against several cancer cell lines. Results indicated that specific enantiomers exhibited significantly higher cytotoxic effects compared to racemic mixtures .

Study 2: Interaction with Viral Proteins

Another investigation assessed the interaction of cyclobutanone derivatives with key proteins involved in viral replication. In silico docking studies revealed that these compounds could effectively bind to the active sites of viral proteases, potentially inhibiting their activity and thus impeding viral replication processes .

Data Table: Biological Activities of Cyclobutanone Derivatives

Compound NameActivity TypeMechanism of ActionReference
CyclobutanoneAntiviralInhibition of viral proteases
CyclobutanoneAntitumorInduction of apoptosis
CyclobutanoneCytotoxicCell cycle arrest

Q & A

Q. Troubleshooting :

  • Optimize stoichiometry (1.2–2.0 eq nucleophile).
  • Monitor reaction progress via TLC (Rf shift post-silylation).

What role does this compound play in the synthesis of peptidomimetics or pharmaceuticals?

Level: Advanced
Methodological Answer:
The rigid cyclobutanone scaffold mimics peptide turn structures, enabling applications in:

  • Peptidomimetics : Silyl-protected intermediates serve as precursors for 2-aminocyclobutanones, which are incorporated into protease inhibitors .
  • Drug Synthesis : Key intermediate in statins (e.g., Simvastatin) and β-lactam antibiotics (e.g., Meropenem), where the TBDMS group ensures stability during macrocycle formation .

Example : In Meropenem synthesis, the TBDMS group protects a hydroxyl group during β-lactam ring formation, achieving >90% purity post-deprotection .

How does steric hindrance from the TBDMS group affect cyclobutanone ring-opening reactions?

Level: Advanced
Methodological Answer:
The bulky TBDMS group:

  • Retards Ring-Opening : Reduces susceptibility to nucleophilic attack at the ketone position (e.g., by Grignard reagents) due to steric shielding .
  • Directs Reactivity : Favors reactions at less hindered sites (e.g., α-C-H functionalization via radical or transition metal catalysis) .

Data : Ring-opening yields drop from 75% (unprotected) to <20% (TBDMS-protected) in NaBH₄ reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 2
Reactant of Route 2
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

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